
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a dichlorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and 1H-1,2,4-triazole.
Formation of Intermediate: The aldehyde group of 2,4-dichlorobenzaldehyde is reacted with the triazole under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the triazole ring or the phenyl group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.
科学的研究の応用
2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or antifungal effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1H-1,2,4-triazole
- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)ethanol
- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanol
Uniqueness
Compared to similar compounds, 2-(2,4-Dichlorophenyl)-3-(1h-1,2,4-triazol-1-yl)propanol is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dichlorophenyl group and triazole ring combination make it particularly effective in certain applications, such as antimicrobial research.
特性
CAS番号 |
112281-82-0 |
|---|---|
分子式 |
C11H11Cl2N3O |
分子量 |
272.13 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H11Cl2N3O/c12-9-1-2-10(11(13)3-9)8(5-17)4-16-7-14-6-15-16/h1-3,6-8,17H,4-5H2 |
InChIキー |
QMUIPLNEIWEBJS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


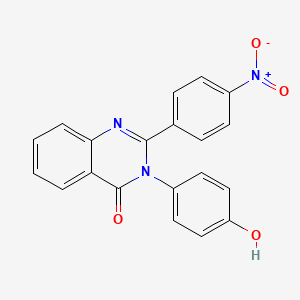
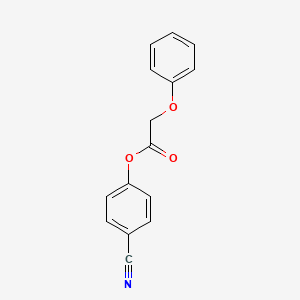
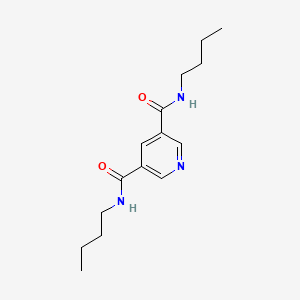
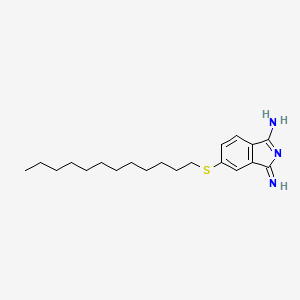

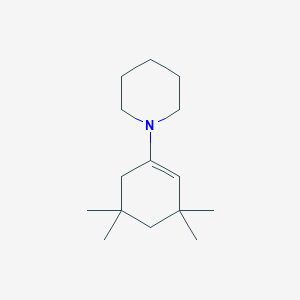
![Phosphonic acid, [amino(2-bromophenyl)methyl]-](/img/structure/B14273533.png)
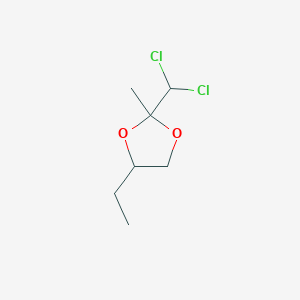
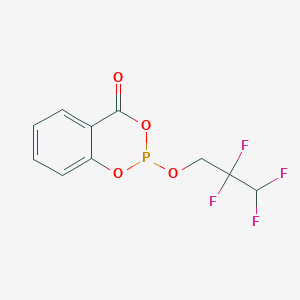
![N-Methyl-2-(phenylsulfanyl)-N-[2-(phenylsulfanyl)ethyl]ethan-1-amine](/img/structure/B14273546.png)

![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
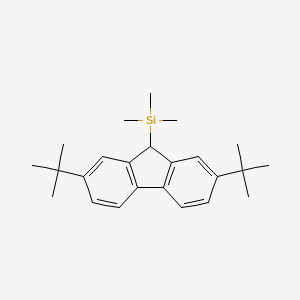
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)
